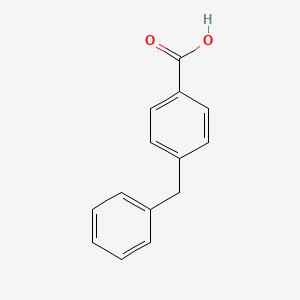

4-Benzylbenzoic acid

Overview

Description

4-Benzylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It’s a derivative of benzoic acid, where the carboxyl group is attached to the para position of a benzyl group .

Molecular Structure Analysis

The molecular structure of 4-Benzylbenzoic acid consists of a benzyl group (a benzene ring attached to a CH2 group) connected to a benzoic acid group (a benzene ring attached to a carboxylic acid group) . This gives the molecule a total of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

4-Benzylbenzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 372.4±21.0 °C at 760 mmHg, and a flash point of 172.1±16.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its LogP value is 3.88, indicating its relative hydrophobicity .

Scientific Research Applications

Agrochemical Field

4-Benzylbenzoic acid: serves as an important organic intermediate in the agrochemical industry. It is utilized in the synthesis of various agrochemicals, including pesticides and herbicides. The compound’s ability to degrade under UV irradiation makes it a candidate for developing environmentally friendly pesticides that minimize long-term soil and water contamination .

Pharmaceutical Field

In pharmaceutical research, 4-Benzylbenzoic acid is explored for its potential as a precursor in drug synthesis. Its structural properties allow for the creation of benzophenone derivatives, which are significant in the development of new therapeutic agents. The compound’s interactions with enzymes such as ACHE and BCHE are of particular interest for designing drugs targeting neurological disorders .

Dyestuff Field

The chemical serves as a precursor in the synthesis of dyes and pigments. Its benzophenone core is a valuable component in creating complex dye molecules, which are used in various industries ranging from textile to printing .

Materials Science

4-Benzylbenzoic acid: is instrumental in materials science, particularly in the development of novel luminescent materials. It can be used as a ligand to synthesize ternary complexes with metals like Tb (III), which exhibit luminescent properties. These materials have applications in LED technology and as markers in biological imaging .

Chemical Synthesis

This compound is a key intermediate in organic synthesis, especially in the production of benzophenone derivatives through processes like hydrogenolysis. These derivatives are crucial in synthesizing a wide array of organic compounds, including polymers and fine chemicals .

Environmental Science

In environmental science, 4-Benzylbenzoic acid is studied for its role as a photosensitizer. It helps in understanding the behavior of organic chromophores in natural water systems and contributes to the study of light-induced environmental processes .

Biochemistry

The compound’s interaction with various enzymes makes it a subject of study in biochemistry. It is used to understand enzyme inhibition and activation, which is vital in the design of enzyme-based sensors and assays .

Analytical Chemistry

4-Benzylbenzoic acid: is utilized in analytical chemistry as a standard for calibrating instruments and developing analytical methods. Its well-defined optical properties make it suitable for UV-Vis spectroscopy, aiding in the analysis of complex mixtures .

Mechanism of Action

Target of Action

The primary target of 4-Benzylbenzoic acid is pyridoxal kinase . Pyridoxal kinase is an enzyme that plays a crucial role in the metabolism of vitamin B6, which is essential for various biological processes.

Mode of Action

4-Benzylbenzoic acid inhibits pyridoxal kinase activity competitively with respect to pyridoxal . The inhibition constant (Ki) was determined to be 5 x 10^(-5) M . Binding studies showed that 4-Benzylbenzoic acid binds to pyridoxal kinase at a 1:1 molar ratio .

Biochemical Pathways

The compound affects the vitamin B6 metabolic pathway by inhibiting the activity of pyridoxal kinase . This inhibition could potentially disrupt the normal functioning of the pathway, leading to downstream effects on various biological processes that rely on vitamin B6.

Pharmacokinetics

Its competitive inhibition of pyridoxal kinase suggests that it can interact with and be metabolized by enzymes in the body .

Result of Action

The molecular and cellular effects of 4-Benzylbenzoic acid’s action primarily involve the disruption of vitamin B6 metabolism due to the inhibition of pyridoxal kinase . This could potentially lead to a deficiency in vitamin B6, affecting various biological processes.

properties

IUPAC Name |

4-benzylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHVRPCVNPHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211047 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylbenzoic acid | |

CAS RN |

620-86-0 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

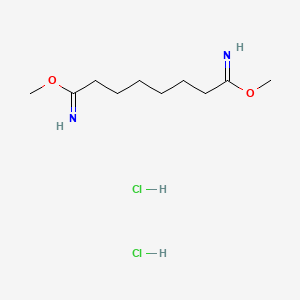

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-benzylbenzoic acid generate hydroxyl radicals (•OH) in aqueous solutions?

A1: Yes, research has shown that 4-benzylbenzoic acid can act as a photosensitizer and generate •OH in aqueous solutions upon exposure to light []. This occurs through the formation of excited triplet states, which then react with water molecules to produce •OH.

Q2: How does the •OH production rate of 4-benzylbenzoic acid compare to other known •OH sources in atmospheric aerosols?

A2: Studies estimate that the •OH formation rate from 4-benzylbenzoic acid's excited triplet state in urban aerosol conditions is several orders of magnitude higher than that of nitrate or hydrogen peroxide, two commonly recognized •OH sources in the atmosphere []. This suggests that photochemical reactions involving compounds like 4-benzylbenzoic acid could be a significant, yet previously overlooked, source of •OH in aerosols.

Q3: Can 4-benzylbenzoic acid be enzymatically modified by cytochrome P450 enzymes?

A3: While the cytochrome P450 enzyme CYP199A4 can catalyze the aliphatic oxidation of similar compounds like 4-cyclohexylbenzoic acid, it primarily performs benzylic oxidation on 4-benzylbenzoic acid []. This highlights the enzyme's preference for specific chemical motifs and its limitations in catalyzing aromatic hydroxylation in this particular substrate.

Q4: How do structural modifications of 4-benzylbenzoic acid affect its interaction with cytochrome P450 enzymes?

A4: Introducing substituents on the aromatic rings of 4-benzylbenzoic acid, such as methoxy groups, can alter its binding mode within the active site of CYP199A4 []. This can influence the enzyme's ability to perform different types of oxidation reactions on the molecule. For example, replacing phenylalanine residues with leucine in the enzyme's active site through protein engineering enabled the aromatic hydroxylation of 4-phenylbenzoic acid, showcasing the impact of subtle structural changes on catalytic activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)